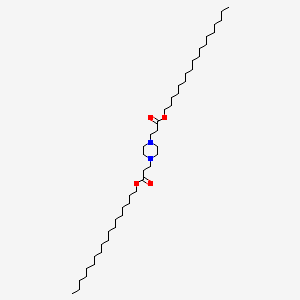
Dioctadecyl 3,3'-(piperazine-1,4-diyl)dipropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dioctadecyl 3,3’-(piperazine-1,4-diyl)dipropanoate is a complex organic compound that features a piperazine ring linked to two long-chain octadecyl groups through propanoate linkers
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dioctadecyl 3,3’-(piperazine-1,4-diyl)dipropanoate typically involves the esterification of 3,3’-(piperazine-1,4-diyl)dipropanoic acid with octadecanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of Dioctadecyl 3,3’-(piperazine-1,4-diyl)dipropanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Dioctadecyl 3,3’-(piperazine-1,4-diyl)dipropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the ester linkages.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Dioctadecyl 3,3’-(piperazine-1,4-diyl)dipropanoate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant or emulsifier in various chemical formulations.
Biology: Employed in the study of lipid bilayers and membrane dynamics due to its amphiphilic nature.
Medicine: Investigated for potential use in drug delivery systems, particularly in targeting hydrophobic drugs.
Industry: Utilized in the formulation of cosmetics and personal care products for its emulsifying properties.
Mécanisme D'action
The mechanism of action of Dioctadecyl 3,3’-(piperazine-1,4-diyl)dipropanoate involves its interaction with lipid membranes. The compound can insert itself into lipid bilayers, altering their fluidity and permeability. This property makes it useful in drug delivery systems where it can facilitate the transport of hydrophobic drugs across cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl 3,3’-(piperazine-1,4-diyl)dipropanoate: A similar compound with shorter alkyl chains, used in similar applications but with different physicochemical properties.
3,3’-(Piperazine-1,4-diyl)dipropanoic acid: The parent acid form, used as an intermediate in the synthesis of various derivatives.
Uniqueness
Dioctadecyl 3,3’-(piperazine-1,4-diyl)dipropanoate is unique due to its long octadecyl chains, which impart distinct amphiphilic properties. This makes it particularly effective in applications requiring the stabilization of hydrophobic compounds in aqueous environments.
Propriétés
Numéro CAS |
111980-78-0 |
|---|---|
Formule moléculaire |
C46H90N2O4 |
Poids moléculaire |
735.2 g/mol |
Nom IUPAC |
octadecyl 3-[4-(3-octadecoxy-3-oxopropyl)piperazin-1-yl]propanoate |
InChI |
InChI=1S/C46H90N2O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-43-51-45(49)35-37-47-39-41-48(42-40-47)38-36-46(50)52-44-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-44H2,1-2H3 |
Clé InChI |
RZKVVRUHAVARMF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOC(=O)CCN1CCN(CC1)CCC(=O)OCCCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(15-Bromopentadecyl)oxy]oxane](/img/structure/B14319853.png)
![2-[4-(Diethylamino)-2-hydroxybenzoyl]-5-methylbenzoic acid](/img/structure/B14319858.png)
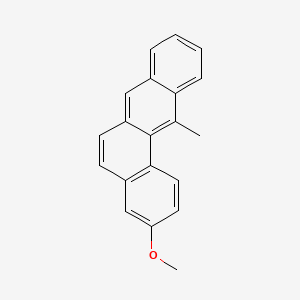
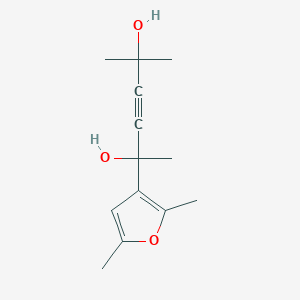
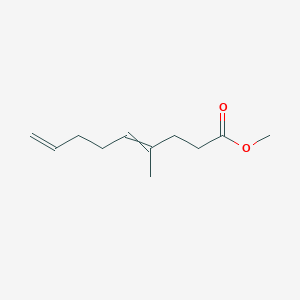
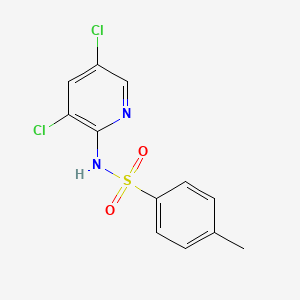
![2-[(E)-(4-Methylpentan-2-ylidene)amino]ethan-1-amine](/img/structure/B14319894.png)
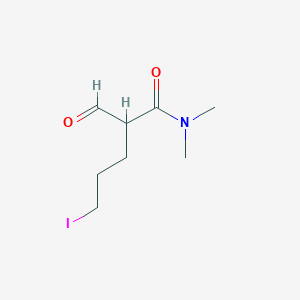
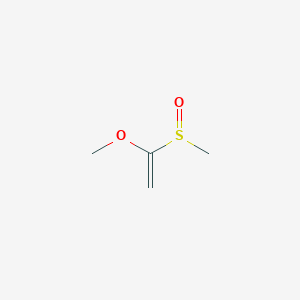
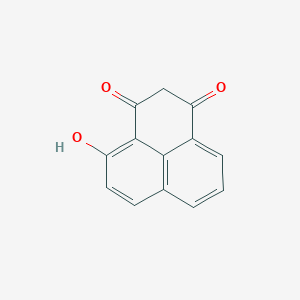



![(E)-1-Phenyl-N-{2-[(prop-2-en-1-yl)oxy]ethyl}methanimine](/img/structure/B14319941.png)
